N,N'-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]
N,N'-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1010989
InChI:
InChI=1S/C21H26N2O4/c1-16-8-3-5-10-18(16)26-14-20(24)22-12-7-13-23-21(25)15-27-19-11-6-4-9-17(19)2/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,24)(H,23,25)
SMILES:
CC1=CC=CC=C1OCC(=O)NCCCNC(=O)COC2=CC=CC=C2C
Molecular Formula:
C21H26N2O4
Molecular Weight:
370.4 g/mol
N,N'-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]
CAS No.:
Cat. No.: VC1010989
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O4 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-[3-[[2-(2-methylphenoxy)acetyl]amino]propyl]acetamide |
| Standard InChI | InChI=1S/C21H26N2O4/c1-16-8-3-5-10-18(16)26-14-20(24)22-12-7-13-23-21(25)15-27-19-11-6-4-9-17(19)2/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,24)(H,23,25) |
| Standard InChI Key | VPQQWJFMQYQZNI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)NCCCNC(=O)COC2=CC=CC=C2C |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NCCCNC(=O)COC2=CC=CC=C2C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator